4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde
CAS No.: 1311279-13-6
Cat. No.: VC2710923
Molecular Formula: C15H13F3N2O
Molecular Weight: 294.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311279-13-6 |
|---|---|
| Molecular Formula | C15H13F3N2O |
| Molecular Weight | 294.27 g/mol |
| IUPAC Name | 4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzaldehyde |
| Standard InChI | InChI=1S/C15H13F3N2O/c1-20(2)14-13(7-12(8-19-14)15(16,17)18)11-5-3-10(9-21)4-6-11/h3-9H,1-2H3 |
| Standard InChI Key | VRJRQWYAVBTCRB-UHFFFAOYSA-N |
| SMILES | CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C=O |
| Canonical SMILES | CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=C(C=C2)C=O |
Introduction
The compound 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde is a synthetic organic molecule that combines a benzaldehyde backbone with a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features, which can impart specific biological activities or chemical reactivity.
Synthesis Methods
The synthesis of 4-(2-(Dimethylamino)-5-(trifluoromethyl)pyridin-3-yl)benzaldehyde typically involves several steps, starting from simpler precursors. A common approach might include:
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Pyridine Ring Formation: The pyridine core can be synthesized using methods like the Hantzsch pyridine synthesis or the Krohnke pyridine synthesis.
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Substitution Reactions: Introduction of the trifluoromethyl and dimethylamino groups onto the pyridine ring can be achieved through various substitution reactions, such as nucleophilic aromatic substitution or cross-coupling reactions.
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Benzaldehyde Attachment: The benzaldehyde moiety can be attached via a Suzuki-Miyaura cross-coupling reaction or similar methods.
Potential Applications
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Pharmaceuticals: Compounds with similar structures have been explored for their biological activities, including potential roles as inhibitors or modulators of various enzymes and receptors.
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Materials Science: The trifluoromethyl group can impart unique properties to materials, such as increased stability and lipophilicity, making them suitable for applications in coatings or polymers.
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